Chemical structure and properties of 7-Methoxyimidazo[1,2-a]pyridin-2-amine
Chemical structure and properties of 7-Methoxyimidazo[1,2-a]pyridin-2-amine
An In-Depth Technical Guide to 7-Methoxyimidazo[1,2-a]pyridin-2-amine: Structure, Properties, and Therapeutic Potential
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] Its unique bicyclic structure, composed of a fused imidazole and pyridine ring, imparts favorable physicochemical and pharmacological properties. This scaffold is present in a range of marketed drugs, including the anxiolytics alpidem and saripidem, and the hypnotic agent zolpidem.[1][3] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives, such as anticancer, anti-inflammatory, antiviral, and antimicrobial properties, continues to drive significant research interest in this compound class.[5] This guide provides a detailed technical overview of a specific derivative, 7-Methoxyimidazo[1,2-a]pyridin-2-amine, for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
The chemical structure of 7-Methoxyimidazo[1,2-a]pyridin-2-amine is characterized by a methoxy group at the 7-position and an amine group at the 2-position of the imidazo[1,2-a]pyridine core. This substitution pattern is anticipated to influence the molecule's electronic properties, solubility, and biological target interactions.
Table 1: Physicochemical Properties of 7-Methoxyimidazo[1,2-a]pyridin-2-amine and Related Compounds
| Property | Value | Source/Comment |
| Molecular Formula | C8H9N3O | - |
| Molecular Weight | 163.18 g/mol | [6] |
| Melting Point | 54 - 58 °C | (for a related amine) |
| Boiling Point | 204 - 210 °C | (for a related amine) |
| Topological Polar Surface Area (TPSA) | 52.6 Ų | [6] (Calculated) |
| XLogP3-AA | 1.4 | [6] (Calculated) |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 1 | [6] |
Note: Experimental data for 7-Methoxyimidazo[1,2-a]pyridin-2-amine is limited. Some properties are based on closely related structures and computational predictions.
Synthesis of 7-Methoxyimidazo[1,2-a]pyridin-2-amine: A Representative Protocol
The synthesis of 2-aminoimidazo[1,2-a]pyridine derivatives can be achieved through various synthetic routes, with the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction being a particularly efficient method.[1][7] This one-pot reaction combines an aminopyridine, an aldehyde, and an isocyanide, offering high atom economy and the ability to generate diverse libraries of compounds.
Below is a representative, step-by-step protocol for the synthesis of 7-Methoxyimidazo[1,2-a]pyridin-2-amine, adapted from established methodologies for similar compounds.
Experimental Protocol: Groebke–Blackburn–Bienaymé Reaction
Step 1: Reaction Setup
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To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methoxypyridin-2-amine (1.0 eq).
-
Dissolve the aminopyridine in a suitable solvent such as methanol or ethanol.
-
Add paraformaldehyde (1.2 eq) to the solution.
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Add trimethylsilyl cyanide (1.2 eq) dropwise to the stirring mixture.
Causality Insight: The choice of a protic solvent like methanol facilitates the formation of the iminium intermediate. Paraformaldehyde serves as a convenient source of formaldehyde. Trimethylsilyl cyanide is a safer alternative to hydrogen cyanide for the introduction of the cyano group, which will ultimately form the 2-amino group of the product.
Step 2: Reaction Execution
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
Self-Validation: The reaction can be monitored for the consumption of the starting aminopyridine and the appearance of a new, more polar spot corresponding to the product.
Step 3: Work-up and Purification
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Causality Insight: The basic quench neutralizes any acidic byproducts and facilitates the extraction of the amine product into the organic phase. Column chromatography is essential to remove unreacted starting materials and byproducts to yield the pure compound.
Step 4: Characterization
-
Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Synthesis Workflow Diagram
Caption: Synthesis of 7-Methoxyimidazo[1,2-a]pyridin-2-amine via the GBB reaction.
Potential Biological Activity and Mechanism of Action
Derivatives of the imidazo[1,2-a]pyridine scaffold have been reported to exhibit a wide range of biological activities, primarily through their interaction with various protein kinases.[1] The structural similarity of this scaffold to purines allows it to act as a hinge-binding motif in the ATP-binding pocket of many kinases.
Given the known activities of related compounds, 7-Methoxyimidazo[1,2-a]pyridin-2-amine is a promising candidate for investigation as an inhibitor of kinases involved in cancer cell proliferation and inflammatory signaling pathways. For instance, various imidazo[1,2-a]pyridine derivatives have shown potent activity against kinases such as PI3K/mTOR, which are crucial regulators of cell growth and survival.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Analytical Characterization
Thorough analytical characterization is crucial for confirming the identity and purity of synthesized 7-Methoxyimidazo[1,2-a]pyridin-2-amine.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core, a singlet for the methoxy group protons, and a broad singlet for the amine protons. Based on a closely related structure, 7-methoxy-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine, the methoxy protons are expected around 3.86 ppm.[8] The aromatic protons will exhibit characteristic splitting patterns depending on their positions.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals corresponding to the eight unique carbon atoms in the molecule. The carbon of the methoxy group is expected to appear around 55-60 ppm. Aromatic carbons will resonate in the range of 100-150 ppm.
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Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 164.18.
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Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=N and C=C stretching of the aromatic rings (around 1500-1650 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).
Conclusion and Future Perspectives
7-Methoxyimidazo[1,2-a]pyridin-2-amine is a promising, yet underexplored, member of the medicinally important imidazo[1,2-a]pyridine class of compounds. Its structural features suggest potential as a kinase inhibitor, warranting further investigation into its biological activities. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize and characterize this molecule, enabling further exploration of its therapeutic potential in areas such as oncology and inflammatory diseases. Future work should focus on obtaining detailed experimental data for its physicochemical properties, elucidating its specific biological targets, and exploring its structure-activity relationships through the synthesis of related analogs.
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